molecular formula C8H9N3O B13346482 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B13346482
M. Wt: 163.18 g/mol
InChI Key: CPMDZJPFNOUVNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopyridines .

Scientific Research Applications

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its methoxy and methyl groups contribute to its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3O/c1-11-5-9-6-3-4-7(12-2)10-8(6)11/h3-5H,1-2H3

InChI Key

CPMDZJPFNOUVNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)OC

Origin of Product

United States

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